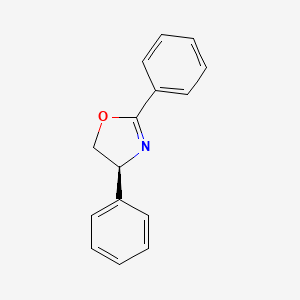
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole
Descripción general
Descripción
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H7ClF3N3 and its molecular weight is 297.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Synthesis of Antimicrobial Compounds : Compounds with a 3-(pyrimidin-4-yl)-1H-indole structure have been synthesized and investigated for their antimicrobial activity. Some derivatives exhibited high growth inhibition activities and were further analyzed using molecular docking approaches for their interaction with bacterial proteins (El-Sayed et al., 2016).
Formation of Pyrrolo[1,2-a]indoles : A study reported a cobalt(III)-catalyzed cross-coupling reaction of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines to produce 2-enaminylated indole derivatives. These compounds are crucial in medicinal chemistry due to their transformation into pyrrolo[1,2-a]indoles, an important class of compounds (Zhou et al., 2016).
Synthesis of Anticancer Agents : New 3-heteroarylindoles have been synthesized and evaluated for their potential as anticancer agents. Some of these compounds showed moderate to high anticancer activity against human breast carcinoma cell lines, highlighting the significance of the indole nucleus in drug discovery (Abdelhamid et al., 2016).
Chemical Synthesis and Development
Pd-Catalyzed C2-Acylation : Pyrimidine has been used as a directing group for synthesizing 2-acyl indoles and 2,7-diacyl indoles through direct C–H functionalization. This process, using a Pd-catalyst, highlights the versatility of pyrimidine in chemical synthesis (Kumar & Sekar, 2015).
Synthesis of Pyrimido[1,2-a]indoles : An efficient synthetic approach for creating 10-(1H-1,2,3-triazol-1-yl)pyrimido[1,2-a]indoles, including fluorinated derivatives, has been developed. This study illustrates the transformative potential of the 1,2,4-triazine ring in chemical synthesis (Kopchuk et al., 2016).
Enaminylation Process Development : The synthesis of benzo[c]carbazol-6-amines via manganese-catalyzed C2-H enaminylation of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines highlights the application of these compounds in developing novel chemical processes (Zhou et al., 2018).
Propiedades
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3/c14-12-19-6-9(13(15,16)17)11(20-12)8-5-18-10-4-2-1-3-7(8)10/h1-6,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJKDFWQIPYIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

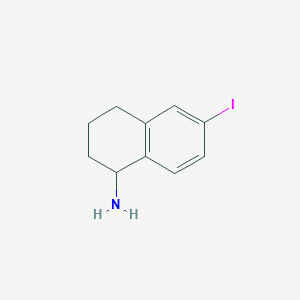
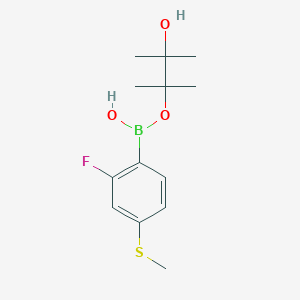
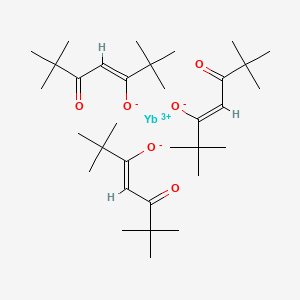
![(1S,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8113081.png)

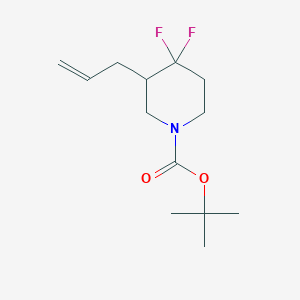
![tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B8113106.png)
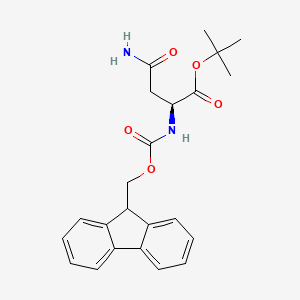



![N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B8113156.png)

